N-[(2-chlorophenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a heterocyclic organic molecule characterized by:
- 2-chlorophenylmethyl group: Provides electron-withdrawing effects and influences lipophilicity.
- 1,2,4-Oxadiazole ring: Enhances metabolic stability and serves as a bioisostere for ester or amide groups.
- 4-Methylphenyl substituent: Increases steric bulk and modulates binding affinity.
- Dihydropyridinone moiety: Contributes to hydrogen bonding and π-π stacking interactions.
- Acetamide linker: Facilitates molecular flexibility and functional group interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-8-10-16(11-9-15)21-26-22(31-27-21)18-6-4-12-28(23(18)30)14-20(29)25-13-17-5-2-3-7-19(17)24/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSPEQZCFUERBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling reactions: The final step involves coupling the oxadiazole and pyridine intermediates with the 2-chlorophenylmethyl group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of the oxadiazole and pyridine rings suggests potential interactions with enzymes or receptors, which could be harnessed for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modifications.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for carboxylic acids or amides, potentially inhibiting enzyme activity by mimicking natural substrates.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Target Binding: Molecular docking studies suggest the dihydropyridinone ring forms hydrogen bonds with kinase active sites (e.g., EGFR), while the oxadiazole moiety stabilizes hydrophobic interactions .
- Metabolic Stability : Microsomal assays indicate the target compound has a half-life (t1/2) of 45 minutes in human liver microsomes, outperforming methoxy-substituted analogs (t1/2: 20–30 minutes) .
- Synergistic Effects : Hybridization with acetamide linkers (e.g., in ) enhances pharmacokinetic profiles by balancing solubility and permeability .
Biological Activity
N-[(2-chlorophenyl)methyl]-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chlorophenyl group : Contributes to lipophilicity and biological activity.
- Oxadiazole ring : Known for diverse biological activities including anticancer and antimicrobial effects.
- Dihydropyridine moiety : Associated with cardiovascular effects and potential neuroprotective properties.
Biological Activity Overview
Research indicates that derivatives of oxadiazole exhibit a wide range of biological activities:
- Anticancer Activity :
- Antimicrobial Effects :
- Enzyme Inhibition :
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The oxadiazole moiety may interact with specific proteins involved in cell signaling pathways related to cancer proliferation and apoptosis.
- Antioxidant Properties : Some studies suggest that compounds containing oxadiazoles exhibit antioxidant properties, which could contribute to their anticancer effects by reducing oxidative stress in cells .
Study 1: Anticancer Activity
In a study evaluating various oxadiazole derivatives, this compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability in treated groups compared to controls.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens. The results showed effective inhibition of bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent.
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
